molecular formula C19H18N2OS B2476731 2-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide CAS No. 1396856-91-9

2-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide

Cat. No. B2476731
CAS RN: 1396856-91-9
M. Wt: 322.43
InChI Key: HYWZIZPYDGSGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Advantages and Limitations for Lab Experiments

MMB-2201 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency
2. Stable chemical structure
3. Easy to synthesize
4. Can be used as a reference standard
Some of the limitations include:
1. Limited information on its long-term effects
2. Limited research on its interaction with other drugs
3. Limited research on its effects on different populations

Future Directions

There are several future directions for research on MMB-2201. Some of the areas of research include:
1. Studying the long-term effects of MMB-2201 on the human body
2. Investigating the interaction of MMB-2201 with other drugs
3. Studying the effects of MMB-2201 on different populations, such as pregnant women and the elderly
4. Developing new synthetic cannabinoids based on the chemical structure of MMB-2201
5. Studying the potential therapeutic applications of MMB-2201 in various diseases and disorders, such as chronic pain and anxiety disorders.
Conclusion:
In conclusion, MMB-2201 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by reacting 4-methyl-2-phenylthiazole-5-carboxylic acid with 2-methylaminobenzoyl chloride in the presence of a base. MMB-2201 produces a range of physiological and biochemical effects by binding to the CB1 and CB2 receptors in the brain. It has several advantages and limitations for lab experiments, and there are several future directions for research on MMB-2201.

Synthesis Methods

MMB-2201 is synthesized by reacting 4-methyl-2-phenylthiazole-5-carboxylic acid with 2-methylaminobenzoyl chloride in the presence of a base. The resulting product is then purified using chromatography techniques to obtain a pure form of MMB-2201.

Scientific Research Applications

MMB-2201 has been extensively studied for its potential applications in various fields of scientific research. Some of the significant areas of research include:
1. Forensic Science: MMB-2201 is used as a reference standard in forensic laboratories to detect synthetic cannabinoids in biological samples.
2. Pharmacology: MMB-2201 is used to study the pharmacological effects of synthetic cannabinoids on the human body.
3. Neurology: MMB-2201 is used to study the effects of synthetic cannabinoids on the central nervous system and their potential therapeutic applications.

properties

IUPAC Name

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-8-6-7-11-16(13)18(22)20-12-17-14(2)21-19(23-17)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZIZPYDGSGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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